molecular formula C11H9FOS B8590415 (4-Fluorophenyl)(2-thienyl)methanol

(4-Fluorophenyl)(2-thienyl)methanol

Cat. No.: B8590415
M. Wt: 208.25 g/mol
InChI Key: KAOUGVSQPMIGST-UHFFFAOYSA-N
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Description

(4-Fluorophenyl)(2-thienyl)methanol is a useful research compound. Its molecular formula is C11H9FOS and its molecular weight is 208.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H9FOS

Molecular Weight

208.25 g/mol

IUPAC Name

(4-fluorophenyl)-thiophen-2-ylmethanol

InChI

InChI=1S/C11H9FOS/c12-9-5-3-8(4-6-9)11(13)10-2-1-7-14-10/h1-7,11,13H

InChI Key

KAOUGVSQPMIGST-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(C2=CC=C(C=C2)F)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Lithium aluminium hydride (3.68 g, 97 mmol) was added portionwise to a stirred solution of (4-fluorophenyl)-(2-thienyl)ketone (10.0 g, 48.5 mmol) in dry THF (160 ml) at room temperature under argon. The mixture was stirred overnight and water (3.7 ml) added dropwise with caution. After 0.5 h 15% aqueous sodium hydroxide (3.7 ml) was added and the mixture stirred for 0.5 h, finally water (11 ml) was added and the mixture stirred for 0.5 h. The precipitate was removed by filtration through celite and the flitrate was concentrated under reduced pressure to give (4-fluorophenyl)-(2-thienyl)methanol (10.0 g, 99%) as a yellow oil.
Quantity
3.68 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
160 mL
Type
solvent
Reaction Step One
Name
Quantity
3.7 mL
Type
reactant
Reaction Step Two
Quantity
3.7 mL
Type
reactant
Reaction Step Three
Name
Quantity
11 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a stirred Grignard complex, previously prepared from 17.5 g (0.10 mol) 1-bromo-4-fluorobenzene and 2.43 g (0.10 mol) magnesium turnings in 50 ml tetrahydrofuran, 8.97 g (0.080 mol) thiophene-2-carboxaldehyde, dissolved in 30 ml tetrahydrofuran, was added dropwise. Upon complete addition the reaction mixture was refluxed for 1 h and then poured on a mixture of ice and 6N hydrochloric acid. Subsequent extraction with toluene, washing of the organic layer and evaporation in vacuo, gave 18 g of the desired (4-fluorophenyl)(2-thienyl)methanol as a brown oil. This was directly converted to the corresponding (4-fluorophenyl)(2-thienyl)methyl chloride with thionyl chloride by a procedure known to the art.
Quantity
17.5 g
Type
reactant
Reaction Step One
Quantity
2.43 g
Type
reactant
Reaction Step One
Quantity
8.97 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a solution of 2-(4-fluorobenzoyl)thiophene (5.09 g, 24.7 mmol) in Et2O (100 mL) was added a solution of LiAlH4 (1M in THF, 30 mL, 30 mmol) and the reaction mixture was stirred overnight. The resulting mixture was cooled to 0° C., poured onto ice, extracted with Et2O, dried (Na2SO4) and concentrated under reduced pressure to give (4-fluorophenyl)-2-thienylmethan-1-ol as a yellow oil. The crude product was used without further purification.
Quantity
5.09 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

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